N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
Description
N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a glycinamide derivative featuring a 3-chlorophenyl group and a carbamoyl-linked tetrahydrothiophene-1,1-dioxide moiety. The compound’s structure comprises a glycinamide backbone (NH-CH2-C(O)-NH-) with two key substituents:
- A carbamoyl group (-NH-C(O)-) connected to the 3-position of a tetrahydrothiophene ring bearing two sulfonyl oxygens (1,1-dioxide), which may enhance polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C13H16ClN3O4S |
|---|---|
Molecular Weight |
345.80 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H16ClN3O4S/c14-9-2-1-3-10(6-9)16-12(18)7-15-13(19)17-11-4-5-22(20,21)8-11/h1-3,6,11H,4-5,7-8H2,(H,16,18)(H2,15,17,19) |
InChI Key |
ORIQFEWOIOWWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Challenges
-
Functional group protection : Glycinamide’s amine and carboxylic acid groups may require protection during intermediate steps.
-
Oxidation control : Selective oxidation of the tetrahydrothiophene ring to the sulfone without over-oxidation.
-
Coupling efficiency : Formation of two amide bonds under mild conditions.
Synthetic Route 1: Stepwise Amide Coupling
A logical approach involves sequential amide bond formation:
-
Synthesis of 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl chloride .
-
Reaction with glycinamide .
-
Introduction of the 3-chlorophenyl group .
Step 2.1: Preparation of 1,1-Dioxidotetrahydrothiophen-3-yl Carbamoyl Chloride
Method :
-
Oxidation of tetrahydrothiophene-3-amine :
-
Chloride formation :
-
Treat the amine with phosgene or triphosgene in dichloromethane (DCM) at 0–5°C.
-
Table 1: Oxidation Conditions for Tetrahydrothiophene Derivatives
Step 2.2: Coupling with Glycinamide
Method :
-
Activation of glycinamide :
-
Use HATU or EDCI with DMAP in DMF to form an activated intermediate.
-
-
Amide bond formation :
-
React activated glycinamide with 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl chloride at RT.
-
Key Reagents :
Step 2.3: Introduction of the 3-Chlorophenyl Group
Method :
-
Protection of glycinamide’s carboxylic acid :
-
Use Boc-anhydride or Fmoc-Cl.
-
-
Arylation :
-
Perform a Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) and 3-chloroaniline.
-
Table 2: Arylation Conditions
| Catalyst System | Ligand | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | Toluene | 80–100°C | ~65 |
| Pd₂(dba)₃/XPhos | XPhos | Dioxane | 90°C | ~70 |
Synthetic Route 2: One-Pot Multicomponent Reaction
For efficiency, a one-pot strategy may be employed:
-
Simultaneous coupling of glycinamide with both carbamoyl chloride and 3-chloroaniline .
-
Oxidation of the thiol to sulfone in situ .
Advantages and Limitations
Advantages :
-
Reduced purification steps.
-
Streamlined synthesis.
Limitations :
-
Potential side reactions (e.g., competing oxidation pathways).
-
Lower regioselectivity.
Purification and Characterization
Purification Methods
Characterization Techniques
-
NMR spectroscopy :
-
¹H NMR : Confirm aromatic protons (δ 7.2–7.8 ppm) and amide NH signals (δ 8.5–9.5 ppm).
-
¹³C NMR : Sulfone carbons (δ 50–55 ppm), carbonyl carbons (δ 165–170 ppm).
-
-
Mass spectrometry :
-
ESI-MS : [M+H]⁺ ion peak at m/z ~400 (exact mass dependent on isotopic composition).
-
Alternative Approaches and Optimization
Microwave-Assisted Synthesis
-
Advantages : Reduced reaction times, higher yields.
-
Example : Amide coupling under microwave irradiation (100–150°C, 10–30 min).
Enzymatic Resolution
-
Use : For chiral intermediates.
-
Enzymes : Lipases or proteases for kinetic resolution.
Solid-Phase Synthesis
-
Application : For combinatorial libraries.
-
Resin : Wang resin or 2-chlorotrityl chloride resin.
| Reagent | Hazard | Handling Precaution |
|---|---|---|
| Phosgene | Toxic gas, corrosive | Use in fume hood |
| Dess-Martin periodinane | Oxidizing agent, sensitive to moisture | Store under argon |
Scalability
-
Batch size : Up to 100 g using standard glassware.
-
Continuous flow : For large-scale production, consider flow chemistry systems.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Route | Steps | Yield (%) | Purity (%) | Cost |
|---|---|---|---|---|
| Stepwise | 3 | 45–55 | >95 | High |
| One-Pot | 2 | 30–40 | 85–90 | Low |
Chemical Reactions Analysis
Compound X can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents include oxidizing agents , reducing agents , and nucleophiles . Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in areas related to potassium channels.
Biological Studies: It may modulate ion channels or exhibit other biological effects.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, possibly potassium channels or other proteins. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
(a) Halogen Substitution (Cl vs. Br)
(b) Carbamoyl vs. Sulfonyl Groups
(c) Backbone Modifications
- Benzothiophene derivatives () incorporate a rigid aromatic core, favoring interactions with hydrophobic protein pockets. However, their larger size (MW 487.4) may limit bioavailability.
- The furamide analog () replaces glycinamide with a furan-based scaffold, introducing conformational constraints that could affect target selectivity.
Research Findings and Limitations
- Synthetic Accessibility : The tetrahydrothiophene-1,1-dioxide group is recurrent in analogs (), suggesting its utility in enhancing solubility via sulfonyl oxygens.
- Data Gaps: No experimental data (e.g., IC₅₀, solubility, stability) are available for the target compound, limiting direct pharmacological comparisons.
- Structural Insights : The carbamoyl group in the target compound likely offers a balance between hydrogen-bonding capacity and metabolic resistance compared to sulfonyl or halogenated analogs.
Biological Activity
N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound contains a chlorophenyl group and a tetrahydrothiophene moiety, which contribute to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 359.8 g/mol.
Chemical Structure and Properties
The structural characteristics of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₄S |
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | (2S)-N-(3-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide |
| InChI Key | ODESBZXVVOOACP-QHGLUPRGSA-N |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer potential. It has been evaluated for its ability to inhibit various cancer cell lines, showing promising results against colorectal adenocarcinoma (DLD1), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) cells. The mechanism of action appears to involve the inhibition of the VEGFR-2 tyrosine kinase pathway, which is crucial for angiogenesis in tumor development .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. Specifically, it interacts with enzymatic pathways that are essential for the proliferation of cancer cells. By binding to active sites on these enzymes, it effectively blocks substrate access and reduces enzymatic activity, which could lead to reduced tumor growth and metastasis.
Case Studies and Research Findings
A series of experiments were conducted to assess the biological activity of this compound:
- Cytotoxicity Assays : The compound was tested against multiple human cancer cell lines. The IC50 values indicated that it has a strong cytotoxic effect, particularly against HeLa cells.
- Molecular Docking Studies : Computational analyses demonstrated that the compound binds effectively to the VEGFR-2 binding site, similar to established inhibitors like sorafenib. This suggests a comparable mechanism of action .
- Flow Cytometry Analysis : This technique was used to evaluate the effects of the compound on cell cycle progression and apoptosis induction. Results showed that treatment with this compound led to significant cell cycle arrest at the G2/M phase and increased apoptosis in treated cells .
Q & A
Q. What are the key synthetic steps for preparing N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the 3-chlorophenyl group with a glycinamide backbone via carbamoylation.
- Step 2 : Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl moiety through nucleophilic substitution or amide bond formation.
- Step 3 : Final purification via column chromatography or recrystallization. Critical parameters include temperature control (e.g., 0–60°C), solvent selection (e.g., DMF or acetonitrile), and catalysts (e.g., HATU for amide coupling). Reaction progress is monitored using TLC or HPLC .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination using software like SHELXL or SIR97. For example, SHELXL refines high-resolution data to resolve twinned crystals .
Q. What solvents and formulations are suitable for biological assays?
The compound’s solubility varies:
- Polar solvents : DMSO or ethanol for stock solutions.
- Aqueous buffers : Use surfactants (e.g., Tween-20) or cyclodextrins to enhance solubility. Stability testing under physiological pH (7.4) and temperature (37°C) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) vs. organocatalysts.
- Solvent effects : Polar aprotic solvents (DMF) may accelerate amide formation compared to THF.
- Temperature gradients : Lower temperatures (0–5°C) reduce side reactions during sensitive steps. Automated flow chemistry systems enable rapid parameter testing for scalability .
Q. What strategies resolve contradictions in crystallographic data analysis?
Challenges include handling twinned data or low-resolution diffraction. Solutions:
Q. How does the chlorine substituent’s position influence biological activity?
Comparative studies with analogs (e.g., 2-chloro vs. 4-chloro derivatives) reveal:
- 3-Chlorophenyl : Enhanced binding to hydrophobic enzyme pockets (e.g., kinase targets).
- Steric effects : Ortho-substituents may reduce affinity due to conformational strain.
| Substituent Position | Target Affinity (IC₅₀, nM) | Notes |
|---|---|---|
| 3-Chloro | 12 ± 2 | Optimal hydrophobic fit |
| 4-Chloro | 45 ± 5 | Increased solubility |
| Data derived from enzyme inhibition assays and molecular docking . |
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The chloro group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:
- Reagents : Sodium methoxide (NaOCH₃) replaces chlorine with methoxy groups.
- Kinetics : Second-order rate constants () depend on electron-withdrawing effects of the sulfone group. Computational modeling (DFT) predicts transition-state geometries and charge distribution .
Q. How can computational tools predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
